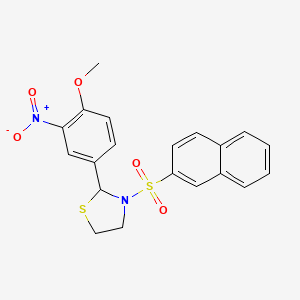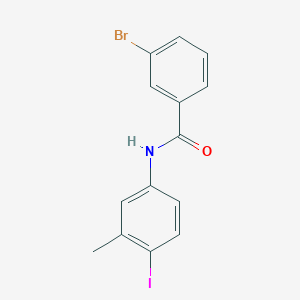
2-(4-Methoxy-3-nitrophenyl)-3-(naphthalen-2-ylsulfonyl)-1,3-thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-メトキシ-3-ニトロフェニル)-3-(ナフタレン-2-イルスルホニル)-1,3-チアゾリジンは、メトキシニトロフェニル基とナフタレンスルホニル基で置換されたチアゾリジン環を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-(4-メトキシ-3-ニトロフェニル)-3-(ナフタレン-2-イルスルホニル)-1,3-チアゾリジンの合成は、通常、複数のステップを必要とします。
チアゾリジン環の形成: これは、適切なチオールとα-ハロケトンを塩基性条件下で反応させることで達成できます。
メトキシニトロフェニル基の導入: このステップは、メトキシ置換ベンゼン環のニトロ化、続いてチアゾリジン中間体とのカップリングを含みます。
ナフタレンスルホニル基の付加: これは通常、スルホニル化反応によって行われ、ナフタレン誘導体をスルホニルクロリド試薬の存在下でチアゾリジン中間体と反応させます。
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われ、収率と純度を最大限に高めるために、連続フロー反応器と最適化された反応条件を利用します。反応速度と選択性を高めるために、触媒と溶媒が選択されます。
化学反応の分析
反応の種類
酸化: この化合物は、特にチアゾリジン環またはメトキシ基で酸化反応を起こす可能性があります。
還元: ニトロ基は、水素化条件下でアミンに還元することができます。
置換: メトキシ基は、求核性芳香族置換によって他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムまたは三酸化クロムがあります。
還元: パラジウム炭素(Pd/C)を使用した触媒水素化または塩化スズ(II)を使用した化学還元。
置換: メトキシドナトリウムまたはエトキシドナトリウムなどの求核剤を置換反応に使用できます。
主要な生成物
酸化: 生成物には、スルホキシドまたはスルホンが含まれる場合があります。
還元: 主要な生成物は、対応するアミンです。
置換: 使用した求核剤に応じて、さまざまな置換誘導体が生成されます。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、さまざまな官能化が可能になり、汎用性の高い中間体になります。
生物学
生物学的研究では、この化合物の誘導体は、抗菌性または抗癌性などの興味深い生物活性を示す可能性があります。研究は、生物学的巨大分子との相互作用に焦点を当てることができます。
医学
潜在的な医学的用途には、特定の酵素や受容体を標的とする新薬の開発が含まれます。この化合物の構造的特徴により、生物学的経路の阻害剤またはモジュレーターとして機能することができる可能性があります。
産業
産業では、この化合物は、その独特の化学的性質により、ポリマーやコーティングなどの新素材の開発に使用できます。
科学的研究の応用
2-(4-METHOXY-3-NITROPHENYL)-3-(NAPHTHALENE-2-SULFONYL)-1,3-THIAZOLIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
2-(4-メトキシ-3-ニトロフェニル)-3-(ナフタレン-2-イルスルホニル)-1,3-チアゾリジンの作用機序は、その特定の用途によって異なります。たとえば、薬として使用される場合、特定の酵素や受容体と相互作用して、その活性を阻害する可能性があります。ニトロ基はレドックス反応に関与する可能性があり、スルホニル基は標的タンパク質への結合親和性を高める可能性があります。
類似の化合物との比較
類似の化合物
- 2-(4-メトキシフェニル)-3-(ナフタレン-2-イルスルホニル)-1,3-チアゾリジン
- 2-(4-ニトロフェニル)-3-(ナフタレン-2-イルスルホニル)-1,3-チアゾリジン
- 2-(4-メトキシ-3-ニトロフェニル)-3-(フェニルスルホニル)-1,3-チアゾリジン
ユニークさ
類似の化合物と比較して、2-(4-メトキシ-3-ニトロフェニル)-3-(ナフタレン-2-イルスルホニル)-1,3-チアゾリジンは、メトキシニトロフェニル基とナフタレンスルホニル基の組み合わせがユニークです。この組み合わせは、明確な化学反応性と生物活性を付与し、研究や産業用途に貴重な化合物になります。
類似化合物との比較
Similar Compounds
- 2-(4-METHOXY-3-NITROPHENYL)-3-(NAPHTHALENE-2-SULFONYL)-1,3-THIAZOLIDINE shares similarities with other thiazolidine derivatives, such as:
- 2-(4-METHOXY-3-NITROPHENYL)-1,3-THIAZOLIDINE
- 3-(NAPHTHALENE-2-SULFONYL)-1,3-THIAZOLIDINE
Uniqueness
The uniqueness of 2-(4-METHOXY-3-NITROPHENYL)-3-(NAPHTHALENE-2-SULFONYL)-1,3-THIAZOLIDINE lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the naphthalene sulfonyl group and the methoxy-nitrophenyl group in the same molecule allows for unique interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C20H18N2O5S2 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
2-(4-methoxy-3-nitrophenyl)-3-naphthalen-2-ylsulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C20H18N2O5S2/c1-27-19-9-7-16(13-18(19)22(23)24)20-21(10-11-28-20)29(25,26)17-8-6-14-4-2-3-5-15(14)12-17/h2-9,12-13,20H,10-11H2,1H3 |
InChIキー |
TZDLYVWNKSZZCH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{[({2-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethyl}sulfanyl)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B11540337.png)
![4-(decyloxy)-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540338.png)
![2,4-Dibromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol](/img/structure/B11540341.png)
![2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-chloro-6-iodophenol](/img/structure/B11540342.png)
![2-bromo-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol](/img/structure/B11540359.png)
![2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11540360.png)
![3-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11540361.png)

![4-Chloro-2-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11540373.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11540378.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11540382.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11540388.png)
![N-(3-(3,4-Dimethylbenzoyl)phenyl)-1,1',3,3'-tetraoxo-[2,2'-biisoindoline]-5-carboxamide](/img/structure/B11540391.png)
![N-(4-Ethoxyphenyl)-N-({N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11540398.png)
